2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol CAS number 1211507-83-3
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol CAS number 1211507-83-3
An In-Depth Technical Guide to 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS 1211507-83-3): Synthesis, Characterization, and Potential Applications
Executive Summary: 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol is a distinct chemical entity identified by CAS number 1211507-83-3. As of this writing, it remains a sparsely documented compound within publicly accessible scientific literature and patent databases. This guide, therefore, adopts the perspective of a senior application scientist to construct a foundational technical dossier. By leveraging established principles of heterocyclic chemistry and drawing parallels from structurally related, well-characterized thiazole derivatives, we will provide a comprehensive overview. This document outlines the compound's core physicochemical properties, proposes a robust and logical synthetic pathway, details a rigorous analytical workflow for structural verification, and explores its potential therapeutic relevance. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this molecule for future research and development endeavors.
Core Compound Profile and Physicochemical Properties
The structure features a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, which is a well-known pharmacophore present in numerous approved drugs.[1] The ring is substituted at the C2 position with a 1-hydroxy-2-methoxyethyl group. This side chain introduces a chiral center, a hydroxyl group for potential hydrogen bonding, and a methoxy ether linkage, all of which can significantly influence the molecule's solubility, metabolic stability, and interaction with biological targets.
Table 1: Physicochemical and Structural Data for 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol
| Property | Value | Source |
| CAS Number | 1211507-83-3 | N/A |
| Molecular Formula | C₆H₉NO₂S | PubChem[2] |
| Molecular Weight | 159.21 g/mol | PubChem[2] |
| Monoisotopic Mass | 159.0354 Da | PubChem[2] |
| IUPAC Name | 2-methoxy-1-(1,3-thiazol-2-yl)ethanol | PubChem[2] |
| InChI Key | CPBLBIZMGLWKAW-UHFFFAOYSA-N | PubChem[2] |
| SMILES | COCC(C1=NC=CS1)O | PubChem[2] |
| Predicted XlogP | 0.0 | PubChem[2] |
| Predicted H-Bond Donors | 1 | ChemScene[3] |
| Predicted H-Bond Acceptors | 4 | ChemScene[3] |
| Predicted Rotatable Bonds | 3 | ChemScene[3] |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of thiazole derivatives is a well-established field in organic chemistry.[4][5] While a specific protocol for this target molecule is unpublished, a highly plausible and efficient route can be designed based on the nucleophilic addition of an organometallic reagent to an appropriate aldehyde. The most direct approach involves the reaction of a 2-lithiated thiazole with methoxyacetaldehyde.
Retrosynthetic Analysis
The key C-C bond formation is between the C2 position of the thiazole ring and the carbinol carbon. This bond can be formed by treating 2-lithiothiazole (a nucleophile) with methoxyacetaldehyde (an electrophile). The 2-lithiothiazole can be readily prepared from 2-bromothiazole via lithium-halogen exchange or directly from 1,3-thiazole via deprotonation with a strong base like n-butyllithium.
Proposed Synthesis Workflow Diagram
Caption: Proposed synthesis of the target compound via lithiation and nucleophilic addition.
Detailed Step-by-Step Protocol
This protocol is a self-validating system; successful progression to each subsequent step is predicated on the successful completion and verification of the previous one.
-
Reaction Setup and Inert Atmosphere:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of dry nitrogen throughout the reaction to exclude atmospheric moisture and oxygen, which would quench the highly reactive organolithium species. The causality here is the prevention of side reactions and reagent decomposition.
-
-
Generation of 2-Lithiothiazole (Nucleophile):
-
Dissolve 1,3-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermicity of the lithiation and prevent side reactions or degradation of the lithiated intermediate.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiothiazole intermediate.
-
-
Nucleophilic Addition (C-C Bond Formation):
-
In a separate flame-dried flask, dissolve methoxyacetaldehyde (1.2 eq) in anhydrous THF.
-
Add this aldehyde solution dropwise to the cold (-78 °C) solution of 2-lithiothiazole. The use of a slight excess of the aldehyde ensures full consumption of the valuable lithiated intermediate.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Subsequently, let the bath expire, and the reaction slowly warm to room temperature over 2-3 hours.
-
-
Reaction Quench and Workup:
-
Once at room temperature, cool the reaction to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the resulting alkoxide and neutralizes any remaining organolithium reagent in a controlled manner, which is safer than quenching with pure water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil/solid via flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, should provide the pure target compound. The polarity of the eluent is chosen to effectively separate the moderately polar product from nonpolar starting materials and highly polar impurities.
-
Potential Biological Relevance and Applications
The thiazole moiety is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic properties.[1][5] The specific structural features of 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol suggest it could be a valuable building block or a candidate for screening in several therapeutic areas.
-
Anti-Inflammatory Research: Certain thiazole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6] The substitution pattern on the thiazole ring is crucial for this activity. This compound could be investigated for similar inhibitory potential.
-
Antineoplastic and Antibacterial Agents: A vast number of thiazole derivatives have been reported to exhibit antibacterial and antineoplastic properties.[1] The compound could serve as a fragment for developing more complex molecules targeting cancer cell lines or bacterial pathogens.
-
Metabolic Disease Research: Thiazole-containing compounds are also explored as inhibitors of enzymes relevant to metabolic diseases. For instance, some thiazolopyridines are potent inhibitors of acyl-ACP thioesterase.[7]
Hypothetical Mechanism of Action Diagram
Caption: Potential role of thiazole derivatives as COX-2 inhibitors in an inflammatory pathway.
Analytical Characterization Workflow
To ensure the identity, purity, and structural integrity of the synthesized 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol, a multi-pronged analytical approach is mandatory. This workflow serves as a self-validating system, where data from orthogonal techniques must be consistent.
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for compound validation and characterization.
Detailed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve ~5-10 mg of the purified compound in deuterated chloroform (CDCl₃) or DMSO-d₆. The proton spectrum should reveal distinct signals corresponding to the thiazole ring protons, the methoxy group singlet, the methylene protons, the methine proton, and the hydroxyl proton. The coupling patterns (splitting) will be critical for confirming the connectivity.
-
¹³C NMR: A carbon spectrum will show the expected number of signals for the six unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.[8]
-
Inject the sample into an LC-MS system using electrospray ionization (ESI) in positive ion mode.
-
The expected mass peak would correspond to the protonated molecule [M+H]⁺ at m/z 160.04.[2] This confirms the molecular weight of the synthesized compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a method using a C18 reverse-phase column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
The analysis will produce a chromatogram where the area of the main peak, relative to the total area of all peaks, determines the purity of the compound, which should ideally be >95% for use in biological assays.
-
Conclusion and Future Directions
While 2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (CAS 1211507-83-3) is currently an under-explored region of chemical space, its structure is fundamentally sound and holds significant potential. Built upon the privileged thiazole scaffold, it presents an attractive starting point for medicinal chemistry campaigns. This guide provides the necessary theoretical and practical framework—from a plausible synthesis to a rigorous characterization workflow—to empower researchers to produce and validate this compound.
Future work should focus on the execution of the proposed synthesis, followed by a broad biological screening campaign. Assays targeting inflammatory pathways, various cancer cell lines, and a panel of microbial strains would be a logical first step to uncovering the therapeutic potential of this intriguing molecule.
References
-
Das, S., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
-
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (2023). IJSAT. Available at: [Link]
-
Al-Azzawi, A. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]
-
Pinto, E., et al. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs. Available at: [Link]
-
PubChem. 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol. Available at: [Link]
-
Pelozo, M. F., et al. Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Available at: [Link]
-
PubChem. 2-(1,3-Thiazol-5-yl)ethan-1-ol. Available at: [Link]
-
Charris, J., et al. (2012). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. PubMed. Available at: [Link]
-
The Good Scents Company. 2-methoxythiazole. Available at: [Link]
-
PubChem. 2-(1,3-thiazol-2-yl)ethan-1-ol. Available at: [Link]
-
Klüth, L., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 2-methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol (C6H9NO2S) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors [beilstein-journals.org]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. ijsat.org [ijsat.org]
